molecular formula C29H19ClN2O2 B283139 4-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]

4-(4-chlorophenyl)-1,3-diphenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]

Cat. No.: B283139
M. Wt: 462.9 g/mol
InChI Key: KREPQDGTEDYFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’,3’-Diphenyl-4’-(4-chlorophenyl)spiro[indan-2,5’-2pyrazoline]-1,3-dione is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of spiro compounds, characterized by a spiro linkage between two cyclic structures. The presence of phenyl and chlorophenyl groups adds to its chemical versatility, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Diphenyl-4’-(4-chlorophenyl)spiro[indan-2,5’-2pyrazoline]-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, phenylhydrazine, and indan-1,3-dione in the presence of a catalyst can yield the desired spiro compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Diphenyl-4’-(4-chlorophenyl)spiro[indan-2,5’-2pyrazoline]-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and chlorophenyl rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1’,3’-Diphenyl-4’-(4-chlorophenyl)spiro[indan-2,5’-2pyrazoline]-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1’,3’-Diphenyl-4’-(4-chlorophenyl)spiro

Properties

Molecular Formula

C29H19ClN2O2

Molecular Weight

462.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3-diphenylspiro[4H-pyrazole-5,2//'-indene]-1//',3//'-dione

InChI

InChI=1S/C29H19ClN2O2/c30-21-17-15-19(16-18-21)25-26(20-9-3-1-4-10-20)31-32(22-11-5-2-6-12-22)29(25)27(33)23-13-7-8-14-24(23)28(29)34/h1-18,25H

InChI Key

KREPQDGTEDYFPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C3(C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3(C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6

Origin of Product

United States

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